molecular formula C10H19Cl B13201585 1-(Chloromethyl)-1-(3-methylpentan-2-yl)cyclopropane

1-(Chloromethyl)-1-(3-methylpentan-2-yl)cyclopropane

Cat. No.: B13201585
M. Wt: 174.71 g/mol
InChI Key: ZLPYWIIYGDGRFW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(3-methylpentan-2-yl)cyclopropane (CAS 1936716-94-7) is a cyclopropane-based chemical building block of significant interest in agricultural chemistry research. The cyclopropane ring is a key structural motif known for its versatile applications in pesticide development, including the creation of novel insecticides, fungicides, and herbicides . Its high strain and unique electronic properties allow it to enhance metabolic stability and increase affinity between potential agents and their biological targets, making it a valuable fragment for designing new active compounds . In research settings, this compound serves as a critical intermediate for the synthesis and structural modification of more complex molecules. The chloromethyl group offers a reactive site for further functionalization, enabling researchers to explore diverse chemical space and develop lead-like compounds with desirable physicochemical properties . The incorporation of the cyclopropane ring is a established strategy to add three-dimensional complexity and reduce molecular planarity, which is a sought-after characteristic in modern agrochemical and pharmaceutical discovery . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

1-(chloromethyl)-1-(3-methylpentan-2-yl)cyclopropane

InChI

InChI=1S/C10H19Cl/c1-4-8(2)9(3)10(7-11)5-6-10/h8-9H,4-7H2,1-3H3

InChI Key

ZLPYWIIYGDGRFW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)C1(CC1)CCl

Origin of Product

United States

Biological Activity

1-(Chloromethyl)-1-(3-methylpentan-2-yl)cyclopropane is a cyclopropane derivative with potential biological applications. This compound has garnered interest due to its unique structure, which may influence its interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic uses and mechanisms of action.

The molecular formula of this compound is C9_9H17_{17}Cl, with a molecular weight of 160.68 g/mol. The compound features a chloromethyl group, which is significant for its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC9_9H17_{17}Cl
Molecular Weight160.68 g/mol
IUPAC NameThis compound
InChI KeyZBKZNVUZMMTQBH-UHFFFAOYSA-N
Canonical SMILESCC(C)C(C)C1(CC1)CCl

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The chloromethyl group can act as a leaving group, facilitating nucleophilic attacks by enzymes or other biomolecules, potentially leading to enzyme inhibition or activation.
  • Receptor Binding : The compound may interact with specific receptors, altering signaling pathways that regulate various physiological processes.
  • Chemical Reactivity : Its ability to undergo oxidation and reduction reactions can lead to the formation of reactive intermediates that may exhibit biological activity.

Biological Studies and Findings

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several areas of interest:

  • Antimicrobial Activity : Initial assessments indicate that cyclopropane derivatives may possess antimicrobial properties. The structural features of this compound could enhance its efficacy against certain bacterial strains.
  • Potential in Drug Development : As a building block in organic synthesis, this compound may serve as a precursor for more complex molecules with targeted biological activities. Its unique structure allows for modifications that could enhance pharmacological properties.
  • Toxicity Studies : Understanding the toxicity profile is essential for any new compound. Initial toxicity assessments are necessary to determine safe dosage ranges and potential side effects.

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Analysis

Compound Name Substituents/Functional Groups Molecular Formula Key Features
1-(Chloromethyl)-1-(3-methylpentan-2-yl)cyclopropane Chloromethyl, 3-methylpentan-2-yl C₁₀H₁₇Cl High steric hindrance; strained cyclopropane core
(Chloromethyl)cyclopropane (CAS 5911-08-0) Chloromethyl C₄H₇Cl Simplest chloromethyl-cyclopropane; minimal steric effects
1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane (CAS 1492001-01-0) Chloromethyl, 3-methoxypropyl C₈H₁₅ClO Ether group enhances polarity; molecular weight 162.66
1-Chloro-1-methylcyclopentane (CAS 6196-85-6) Chlorine, methyl (cyclopentane core) C₆H₁₁Cl Five-membered ring reduces strain; molecular weight 118.60
1-(2-Chloroethynyl)-1-methoxy-2,2,3,3-tetramethylcyclopropane Chloroethynyl, methoxy, tetramethyl C₁₀H₁₅ClO Triple bond introduces rigidity; XLogP 3.2

Physicochemical Properties

Table 2: Key Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Stability/Reactivity Notes
This compound ~174.7 (calculated) Not reported High steric hindrance likely reduces nucleophilic substitution rates.
(Chloromethyl)cyclopropane 90.55 ~100–110 (est.) Reactive due to strained ring and labile C–Cl bond
1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane 162.66 Not reported Methoxy group increases polarity; potential for hydrogen bonding
1-Chloro-1-methylcyclopentane 118.60 ~120–130 (est.) Lower ring strain vs. cyclopropane; stable under ambient conditions

Preparation Methods

Synthesis via Halomethylation of Cyclopropane Precursors

A relevant patented process describes the preparation of cyclopropane derivatives with halomethyl substituents, which can be adapted for chloromethyl substitution:

  • Starting from 1,1-cyclopropyldimethanol , the diol is first converted to the corresponding diacetate by reaction with acetic anhydride in the presence of pyridine.
  • The diacetate is then treated with hydrogen bromide (HBr) in glacial acetic acid to introduce bromomethyl groups.
  • Subsequent nucleophilic substitution or halogen exchange can yield chloromethyl derivatives.
  • The reaction conditions involve temperatures from 30°C to 150°C, with reaction times ranging from 1 to 60 hours depending on the step.
  • Purification is achieved by acidification, extraction with alkyl acetate, crystallization, and vacuum distillation.

This method allows for high purity products (>95% by GC) and can be tuned to introduce alkyl substituents such as the 3-methylpentan-2-yl group via appropriate precursor selection or post-functionalization.

Michael Initiated Ring Closure (MIRC) Approach

  • The MIRC reaction involves a Michael addition followed by intramolecular cyclization to form the cyclopropane ring.
  • In the presence of a leaving group (such as a halomethyl substituent), nucleophilic attack initiates ring closure.
  • Organocatalysts, including chiral ammonium salts, facilitate enantioselective synthesis under mild conditions without metal catalysts.
  • This approach can be adapted to synthesize cyclopropanes with branched alkyl substituents by choosing appropriate Michael acceptors and nucleophiles.
  • Yields and stereoselectivity can be high, with enantiomeric excesses up to 94% reported in related systems.

Phase Transfer Catalysis (PTC) for Dichlorocyclopropanation

  • Phase transfer catalysts enable gem-dichlorocyclopropanation of dienes or alkenes using chloroform and base (e.g., NaOH).
  • Catalysts such as benzyltriethylammonium bromide or more advanced ammonium salts improve reaction rates and selectivity.
  • This method can generate chlorinated cyclopropane rings efficiently, which can be further functionalized to introduce alkyl substituents.
  • Reaction conditions are typically mild (room temperature to 30°C) with good yields (70-91%).
  • Although primarily used for dichlorocyclopropanes, modifications allow for chloromethyl substitution.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Purity (%) Advantages Limitations
Halomethylation of diacetates 1,1-cyclopropyldimethanol → diacetate → HBr/AcOH, 30-150°C 85-95 >95 (GC) High purity, scalable, well-documented Multi-step, requires careful control of temp and pH
Michael Initiated Ring Closure Michael acceptor + nucleophile + organocatalyst, mild temp 50-70 High Enantioselective, mild conditions Requires catalyst optimization
Phase Transfer Catalysis CHCl3 + NaOH + PTC, RT to 30°C 70-91 Moderate Simple, efficient for dichlorocyclopropanes Limited to certain substrates

Research Results and Analytical Data

  • NMR Characterization : For related compounds, ^1H NMR signals include characteristic cyclopropane methylene protons around 0.5-0.6 ppm (multiplets), chloromethyl protons as singlets or doublets near 2.3-3.9 ppm, and alkyl side chain methyl groups at 1.2-1.4 ppm.
  • Purification : Vacuum distillation under reduced pressure (12-18 torr) at 115-125°C yields colorless to pale yellow products with >95% purity by GC.
  • Reaction Monitoring : Gas chromatography (GC) is used to monitor reaction progress and confirm completion.
  • Stereochemistry : Enantioselective methods yield high enantiomeric excess (>90%) when chiral catalysts are employed.

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